

# Reproducibility of In Vitro Arginase Inhibition by Numidargistat Dihydrochloride: A Comparative Guide

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Compound of Interest				
Compound Name:	Numidargistat dihydrochloride			
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of **Numidargistat dihydrochloride** (also known as CB-1158), a clinical-stage arginase inhibitor, with other relevant arginase inhibitors, OATD-02 and N $\omega$ -hydroxy-nor-L-arginine (nor-NOHA). The data presented here, compiled from various publicly available studies, aims to shed light on the reproducibility of in vitro findings for Numidargistat and to offer a broader context for its activity by comparing it against alternative compounds targeting the same enzymes, Arginase 1 (ARG1) and Arginase 2 (ARG2).

## **Comparative In Vitro Potency of Arginase Inhibitors**

The following table summarizes the half-maximal inhibitory concentration (IC50) values for **Numidargistat dihydrochloride**, OATD-02, and nor-NOHA against recombinant human Arginase 1 (hARG1) and Arginase 2 (hARG2) as reported in different studies. This allows for an assessment of inter-laboratory reproducibility and a direct comparison of the inhibitors' potencies.



Compound	Target	IC50 (nM)	Source <i>l</i> Laboratory
Numidargistat dihydrochloride (CB- 1158)	hARG1	86	MedChemExpress[1]
hARG2	296	MedChemExpress[1]	
hARG1	69 ± 2	Borek B, et al. (2023) [2]	
hARG2	335 ± 32	Borek B, et al. (2023)	
OATD-02	hARG1	20	Anonymous Source
hARG2	39	Anonymous Source	
hARG1	17 ± 2	Borek B, et al. (2023) [2]	
hARG2	34 ± 5	Borek B, et al. (2023)	
nor-NOHA	hARG1	Low- to mid- nanomolar	van den Heuvel et al. (2019)
Rat Liver Arginase	2000	Sigma-Aldrich	
Mouse Macrophage Arginase	10000 - 50000	Tenu, J.P., et al. (1999)[3]	

Note on nor-NOHA data: While direct IC50 values for nor-NOHA against recombinant human arginases are not consistently reported in the same format as for Numidargistat and OATD-02, a 2019 study characterized its potency as being in the low- to mid-nanomolar range against human Arginase-1.[4] For broader context, its IC50 values against arginase from other species are included.

## **Signaling Pathway of Arginase Inhibition**

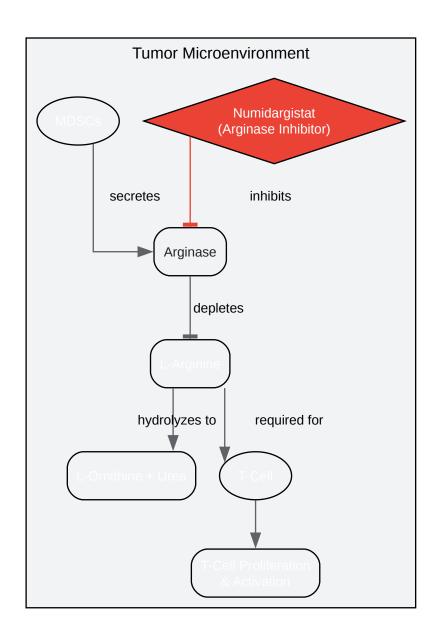




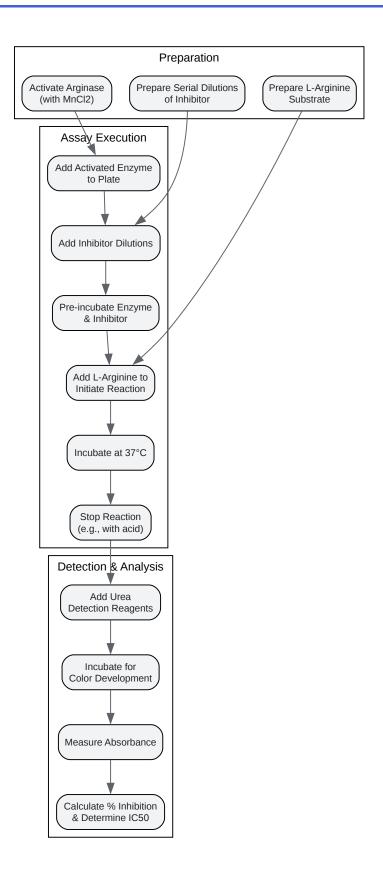


Arginase is a key enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea. In the tumor microenvironment, the upregulation of arginase by myeloid-derived suppressor cells (MDSCs) and other immune cells leads to the depletion of L-arginine. This amino acid is crucial for the proliferation and activation of T-cells. By inhibiting arginase, compounds like Numidargistat aim to restore L-arginine levels, thereby enhancing the anti-tumor immune response.









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